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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective vasopressin V1a receptor

antagonist, SR 49059. The document summarizes its binding affinity for the V1a, V1b, and V2

receptor subtypes, details the experimental protocols used to determine these affinities, and

visualizes the associated signaling pathways.

Quantitative Binding Affinity Data
SR 49059 demonstrates a high and selective affinity for the vasopressin V1a receptor. The

following table summarizes the quantitative data on the binding affinity of SR 49059 for human

vasopressin receptor subtypes.
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Receptor
Subtype

Ligand Parameter Value (nM)
Species/Tis
sue

Reference

V1a SR 49059 Ki 1.1 - 6.3

Human

platelets,

adrenals,

myometrium

[1][2]

SR 49059 Ki 1.6 ± 0.2 Rat liver [1][2]

SR 49059 IC50 3.7 ± 0.4

Human

platelet

aggregation

[1][2]

V1b SR 49059 Ki >100 Human [1][2]

V2 SR 49059 Ki >100
Human,

Bovine
[1][2]

*Affinity for V1b and V2 receptors is reported to be at least two orders of magnitude lower than

for the V1a receptor.[1][2] Precise Ki values are not consistently reported in the literature,

indicating significantly weaker binding.

Experimental Protocols
The binding affinity of SR 49059 for vasopressin receptors is primarily determined using

radioligand binding assays. Below is a detailed methodology for a typical competitive binding

assay.

Radioligand Binding Assay for Vasopressin Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (SR 49059) for

vasopressin V1a, V1b, or V2 receptors.

Materials:

Receptor Source: Cell membrane preparations from cell lines stably expressing the human

V1a, V1b, or V2 receptor (e.g., CHO, HEK293 cells), or tissue homogenates known to

express the target receptor (e.g., rat liver for V1a).
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Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Arginine

Vasopressin ([3H]-AVP)).

Test Compound: SR 49059.

Non-specific Binding Control: A high concentration of unlabeled arginine vasopressin (AVP)

or another suitable ligand.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH

7.4.

Wash Buffer: Ice-cold assay buffer.

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.

Scintillation Counter: For quantifying radioactivity.

Methodology:

Membrane Preparation:

1. Culture cells expressing the receptor of interest to a high density.

2. Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

3. Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

using a Dounce homogenizer or similar method.

4. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to

remove nuclei and cellular debris.

5. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at

4°C) to pellet the cell membranes.

6. Wash the membrane pellet with fresh lysis buffer and resuspend it in the assay buffer.

7. Determine the protein concentration of the membrane preparation using a suitable method

(e.g., BCA assay).
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Competitive Binding Assay:

1. In a 96-well plate, set up the assay in triplicate for each concentration of the test

compound.

2. To each well, add a fixed amount of the membrane preparation (e.g., 20-50 µg of protein).

3. Add increasing concentrations of the unlabeled test compound (SR 49059).

4. Add a fixed concentration of the radioligand (typically at or near its Kd value).

5. For the determination of total binding, add only the radioligand and membrane

preparation.

6. For the determination of non-specific binding, add the radioligand, membrane preparation,

and a saturating concentration of the unlabeled reference compound (e.g., 1 µM AVP).

7. Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to

reach equilibrium (e.g., 60-120 minutes).

Filtration and Quantification:

1. Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.

This separates the bound radioligand from the unbound radioligand.

2. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically

bound radioligand.

3. Place the filters in scintillation vials with an appropriate scintillation cocktail.

4. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation

counter.

Data Analysis:

1. Calculate the specific binding by subtracting the non-specific binding (CPM in the

presence of excess unlabeled ligand) from the total binding (CPM in the absence of the

competitor).
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2. Plot the specific binding as a function of the logarithm of the competitor concentration.

3. Fit the data using a non-linear regression model to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

4. Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in

the assay and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways

of the V1a, V1b, and V2 vasopressin receptors, as well as a typical experimental workflow for a

radioligand binding assay.
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Radioligand Binding Assay Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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